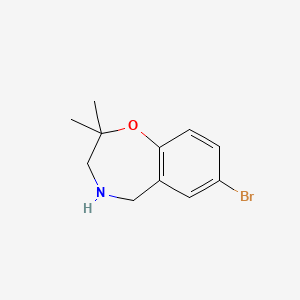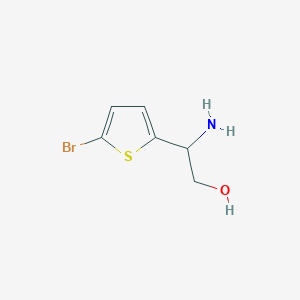
2-Amino-2-(5-bromothiophen-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(5-bromothiophen-2-yl)ethan-1-ol is a chemical compound with the molecular formula C6H8BrNOS It is a derivative of thiophene, a sulfur-containing heterocycle, and features both an amino group and a hydroxyl group attached to an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-bromothiophene-2-carbaldehyde with an amine, followed by reduction to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps to those used in laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(5-bromothiophen-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the bromine atom.
Major Products Formed
Oxidation: Formation of 2-amino-2-(5-bromothiophen-2-yl)acetaldehyde.
Reduction: Formation of 2-amino-2-(5-bromothiophen-2-yl)ethanamine.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-2-(5-bromothiophen-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-2-(5-bromothiophen-2-yl)ethan-1-ol is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of both amino and hydroxyl groups allows for hydrogen bonding and other interactions that can influence biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(5-bromothiophen-2-yl)ethan-1-one hydrochloride: Similar structure but with a carbonyl group instead of a hydroxyl group.
2-{[1-(5-bromothiophen-2-yl)ethyl]amino}ethan-1-ol hydrochloride: Similar structure but with an ethyl group instead of a hydroxyl group.
2-{2-[(5-bromopyridin-2-yl)amino]ethoxy}ethan-1-ol: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
2-Amino-2-(5-bromothiophen-2-yl)ethan-1-ol is unique due to the combination of its functional groups and the presence of the bromothiophene moiety. This unique structure allows for specific interactions and reactivity that are not observed in other similar compounds.
Properties
Molecular Formula |
C6H8BrNOS |
|---|---|
Molecular Weight |
222.11 g/mol |
IUPAC Name |
2-amino-2-(5-bromothiophen-2-yl)ethanol |
InChI |
InChI=1S/C6H8BrNOS/c7-6-2-1-5(10-6)4(8)3-9/h1-2,4,9H,3,8H2 |
InChI Key |
BVJKDJWZRJAGIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


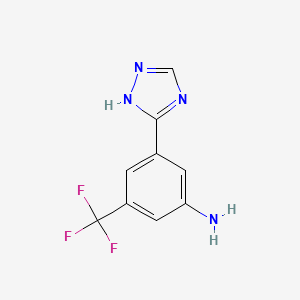

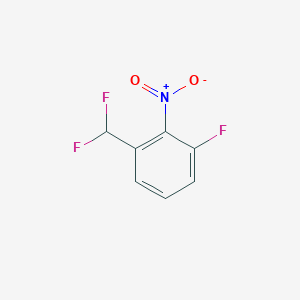
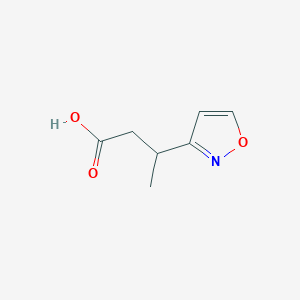



![2-Oxa-3-azabicyclo[2.2.1]heptane(8CI,9CI)](/img/structure/B13529344.png)

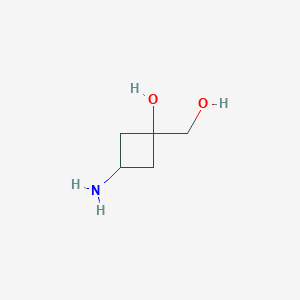

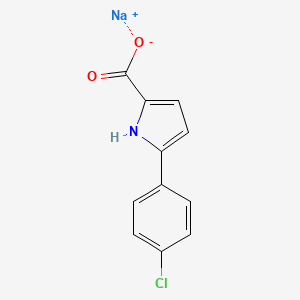
![(1S,5S,6R,7S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-3-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B13529382.png)
